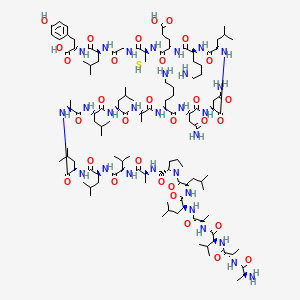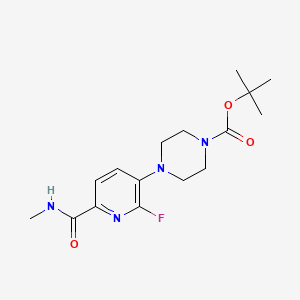
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: is a fluorinated organic compound belonging to the class of tetrahydronaphthalenes. This compound features a fluorine atom at the 8th position of the naphthalene ring system, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Fluorination: The starting material, 1,2,3,4-tetrahydronaphthalen-1-amine, undergoes selective fluorination at the 8th position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent may be employed.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for fluorination and chiral resolution ensures consistent production of the desired enantiomer.
Chemical Reactions Analysis
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding fluorinated naphthalene derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed under inert conditions.
Major Products Formed:
Oxidation Products: Fluorinated naphthalene carboxylic acids.
Reduction Products: Reduced fluorinated naphthalenes.
Substitution Products: Various fluorinated naphthalene derivatives with different functional groups.
Scientific Research Applications
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound finds applications in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which (1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: is compared with similar compounds such as:
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness: The presence of the fluorine atom at the 8th position and the specific stereochemistry of the (1S)-enantiomer contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2/t9-/m0/s1 |
InChI Key |
QGWMJANWWZBAKE-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=C2F)N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


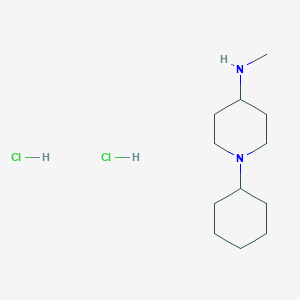

![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
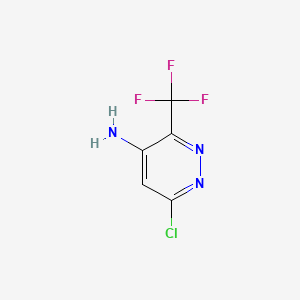
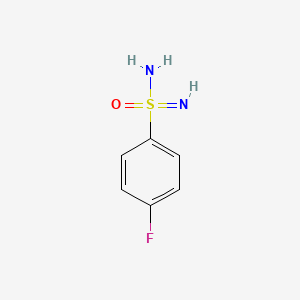
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
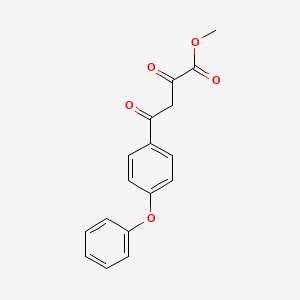
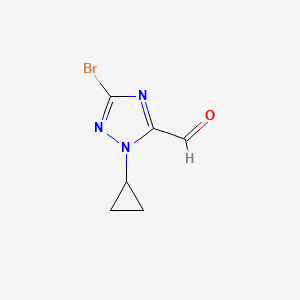
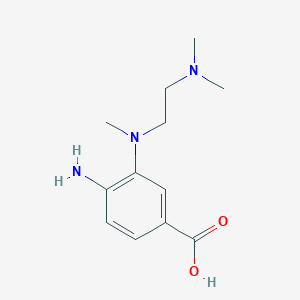
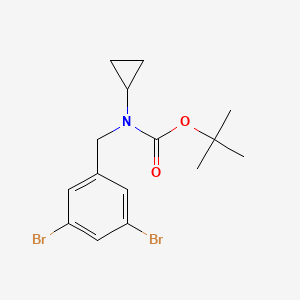

![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
